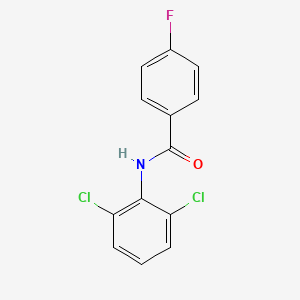

N-(2,6-dichlorophenyl)-4-fluorobenzamide

Description

N-(2,6-Dichlorophenyl)-4-fluorobenzamide is an organic compound featuring a benzamide core substituted with a 2,6-dichlorophenyl group at the nitrogen atom and a fluorine atom at the para position of the benzoyl ring. This structure combines halogenated aromatic groups, which are known to influence electronic properties, solubility, and biological interactions.

The compound’s molecular formula is C₁₃H₈Cl₂FNO, with a molecular weight of 292.11 g/mol (calculated from substituents). Its structural features align with benzamide derivatives used in medicinal chemistry and agrochemicals, where halogen substitutions are common for optimizing activity .

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2FNO/c14-10-2-1-3-11(15)12(10)17-13(18)8-4-6-9(16)7-5-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRPGZNLQLPUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-4-fluorobenzamide typically involves the reaction of 2,6-dichloroaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

Continuous flow reactors: to maintain consistent reaction conditions

Purification steps: such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dichlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or chlorine positions.

Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction of the amide group can yield amines or other reduced forms.

Scientific Research Applications

N-(2,6-dichlorophenyl)-4-fluorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or analgesic agents.

Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Biological Research: It may be used as a tool compound to study biological pathways and mechanisms, particularly those involving amide-containing molecules.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or pain pathways.

Comparison with Similar Compounds

Implications of Structural Differences

The comparison underscores the delicate balance between halogenation, electronic effects, and bioactivity. For instance:

- Trade-offs in Halogenation : While chlorine increases binding affinity, it also elevates toxicity risks. Fluorine offers a compromise by enhancing stability without significantly increasing toxicity .

Biological Activity

N-(2,6-dichlorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₈Cl₂FNO

- Structural Features : The compound contains a dichlorophenyl group and a fluorobenzamide moiety, which contribute to its unique chemical properties and biological activities.

Target Interaction

The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . This interaction can lead to alterations in cellular processes such as inflammation, cell growth, and apoptosis. The compound modulates MAPK14 activity, impacting signaling pathways critical for cellular responses to stress and inflammation.

Biochemical Pathways

This compound influences various biochemical pathways:

- Oxidative Stress Response : It affects gene expression related to oxidative stress, suggesting a role in cellular defense mechanisms.

- Cell Signaling : The compound can alter cell signaling pathways by modulating enzyme activities, particularly those involved in metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various microbial strains. Preliminary studies suggest it may be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has shown promise as an anticancer agent . In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of p53-dependent pathways, which are crucial for regulating the cell cycle and promoting programmed cell death .

In Vitro Studies

- Cell Proliferation Inhibition : In studies involving MV4:11 leukemia cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis as evidenced by increased levels of cleaved PARP-1 and annexin V staining .

- Gene Expression Changes : RNA sequencing analyses revealed significant alterations in gene expression following treatment with the compound. Notably, 72 genes were upregulated while 462 were downregulated, indicating its broad impact on cellular functions .

In Vivo Studies

Animal models have demonstrated that the biological effects of this compound are dose-dependent. Lower doses exhibited beneficial effects on enzyme modulation and gene expression, while higher doses resulted in hepatotoxicity and oxidative stress-related damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,4-dichlorophenyl)-4-fluorobenzamide | Similar dichlorophenyl and fluorobenzamide groups | Antimicrobial, anticancer |

| N-(2,4-dichlorophenyl)-4-chlorobenzamide | Contains chlorobenzamide instead of fluorobenzamide | Limited data available |

| N-(2,4-dichlorophenyl)-4-bromobenzamide | Substituted with bromine instead of fluorine | Potentially similar activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.